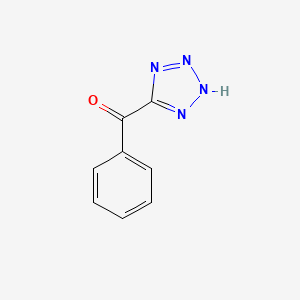

2H-Tetrazol-5-amine, 2-(2-propenyl)-

Übersicht

Beschreibung

Synthesis Analysis The synthesis of tetrazole derivatives, including structures similar to 2H-Tetrazol-5-amine, 2-(2-propenyl)-, typically involves multicomponent reactions (MCRs) that offer a convergent approach to a variety of tetrazole scaffolds. This method is valued for providing novelty, diversity, and complexity to the synthesis process. MCRs have been explored for creating substituted tetrazole derivatives, showing the versatility of tetrazole chemistry in producing a wide range of functionalized molecules (Neochoritis, Zhao, & Dömling, 2019).

Molecular Structure Analysis Tetrazoles are known for their rich electronic and structural diversity, which makes them valuable in various scientific domains. The molecular structure of tetrazole derivatives is characterized by their high nitrogen content, contributing to their stability and unique reactivity patterns. The detailed molecular and electronic structures of these compounds can be elucidated through DFT calculations, which provide insights into their stability and reactivity (Gómez-Zavaglia, Reva, Frija, Cristiano, & Fausto, 2005).

Chemical Reactions and Properties Tetrazole derivatives engage in various chemical reactions, showcasing their reactivity and potential for further functionalization. The synthesis and reactivity of mesoionic tetrazolium-5-aminides, for instance, highlight the higher reactivity of the exocyclic N atom compared to 5-aminotetrazoles. These compounds participate in substitution reactions, demonstrating the versatility of tetrazoles in organic synthesis (Budevich, Voitekhovich, Zuraev, Matulis, Lyakhov, Ivashkevich, & Ivashkevich, 2020).

Physical Properties Analysis The physical properties of tetrazole derivatives, such as solubility, melting points, and crystalline structure, are critical for their application in various fields. The hydrothermal synthesis method for certain tetrazole derivatives shows how modifications in the synthetic approach can lead to improvements in yield and purity, indicating the influence of synthesis conditions on the physical properties of these compounds (Wang, Cai, & Xiong, 2013).

Chemical Properties Analysis The chemical properties of tetrazole derivatives, including their reactivity, stability, and potential for further functionalization, are essential for their application across various scientific and industrial fields. The efficient synthesis of 1-substituted 1H-1,2,3,4-tetrazoles catalyzed by ytterbium triflate hydrate highlights the role of catalysts in enhancing the reaction rate and yield, demonstrating the importance of catalyst choice in determining the chemical properties of tetrazole derivatives (Su, Hong, Shan, & Zhang, 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

Tetrazoles, including derivatives like 2H-Tetrazol-5-amine, 2-(2-propenyl)-, are significant in medicinal chemistry. They are often used as isosteres for various functional groups. For example, monosubstituted tetrazoles can replace carboxylic acids, while disubstituted tetrazoles can act as amine replacements. This flexibility makes them valuable in drug design due to their metabolic stability and beneficial physicochemical properties. In medicinal chemistry, more than 20 FDA-approved drugs contain 1H- or 2H-tetrazole substituents, yet their binding modes and chemical behavior are not fully understood. Multicomponent reaction (MCR) chemistry provides access to multiple tetrazole scaffolds, enhancing novelty, diversity, and complexity in drug design (Neochoritis, Zhao, & Dömling, 2019).

Photodegradation Studies

Tetrazole derivatives like bis(1H-tetrazol-5-yl)amine (H2BTA) are considered by the defense industry as high nitrogen composite propellants. Studies show that H2BTA is partially degraded in water under solar simulating conditions and completely degraded under UV light at 254 nm. This indicates potential environmental impacts of these compounds in aquatic environments, providing a basis for assessing natural attenuation of the chemical in such environments (Halasz, Hawari, & Perreault, 2020).

Applications in Dye-Sensitized Solar Cells

The interaction of 2H-tetrazole-5-amine derivatives with anatase TiO2 surfaces has been studied in the context of dye-sensitized solar cells. These studies involve analyses of adsorption mode and electronic structure, indicating potential applications in photovoltaic technologies (Karami, Beni, & Hosseinzadeh, 2017).

Coordination Chemistry

2-Methyl-(2H)-tetrazole-5-amino derivatives have applications in coordination chemistry. Studies on their photochemistry reveal insights into their photostability and potential use in catalysis and chelant-based chemotherapy (Ismael et al., 2019).

Corrosion Inhibition

Tetrazole derivatives, including 1H-tetrazol-5-amine, have been investigated as corrosion inhibitors for aluminum in acidic solutions. Their efficacy varies with the functional groups substituted on the tetrazole ring, indicating their potential in materials science and industrial applications (Khaled, Khaled, & Al‐qahtani, 2009).

Eigenschaften

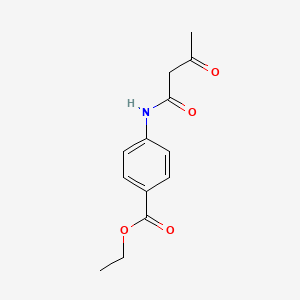

IUPAC Name |

2-prop-2-enyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c1-2-3-9-7-4(5)6-8-9/h2H,1,3H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCVPOWMSULONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1N=C(N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996493 | |

| Record name | 2-(Prop-2-en-1-yl)-1,2-dihydro-5H-tetrazol-5-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Tetrazol-5-amine, 2-(2-propenyl)- | |

CAS RN |

74999-26-1 | |

| Record name | 2H-Tetrazol-5-amine, 2-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074999261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazol-5-amine, 2-(2-propenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Prop-2-en-1-yl)-1,2-dihydro-5H-tetrazol-5-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)

![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)